2-Aminoethyl benzenesulfonate
Overview
Description
2-Aminoethyl benzenesulfonate is an organic compound belonging to the class of benzenesulfonates. It consists of a benzene ring attached to a sulfonate group and an aminoethyl group. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethyl benzenesulfonate can be synthesized through several methods, including the reaction of 2-aminoethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to avoid decomposition.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl benzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzenesulfonic acid derivatives.
Reduction: Reduction reactions typically yield amines or amides.
Substitution: Substitution reactions can produce various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
2-Aminoethyl benzenesulfonate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the preparation of more complex molecules used in medicinal chemistry and materials science.
Mechanism of Action
The mechanism by which 2-aminoethyl benzenesulfonate exerts its effects depends on the specific application. In pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved are determined by the specific biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide
4-(2-Aminoethyl)benzenesulfonyl fluoride
Benzenesulfonamide derivatives
Sulfonamide-based drugs
Biological Activity
2-Aminoethyl benzenesulfonate, also known as AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), is a compound that has garnered attention for its biological activities, particularly in the context of protease inhibition and cardiovascular effects. This article explores the compound's biological activity through various studies, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.
Protease Inhibition
AEBSF acts primarily as a protease inhibitor. It is commonly used in biochemical research to prevent proteolysis during protein purification processes. In a study involving broadly neutralizing antibodies (bNAb) for HIV-1, AEBSF was supplemented to mitigate site-specific clipping during cell culture incubation. The compound's ability to bind to proteases helps maintain the integrity of proteins by preventing unwanted cleavage .
Cardiovascular Effects
Research has indicated that derivatives of benzenesulfonamide, including AEBSF, can influence cardiovascular parameters. A study using an isolated rat heart model demonstrated that 4-(2-aminoethyl)benzenesulfonamide decreased perfusion pressure in a time-dependent manner. This effect is attributed to the inhibition of L-type calcium channels, which plays a critical role in cardiac muscle contraction and relaxation . The compound's interaction with calcium channels suggests its potential as a negative inotropic agent, which could be beneficial in conditions where reduced cardiac contractility is desired.
Pharmacokinetic Properties
The pharmacokinetics of this compound have been evaluated using various computational models. Theoretical assessments indicate that the compound has favorable permeability characteristics and a relatively short half-life due to its lipophilicity (LogP = 0.28). It has been suggested that AEBSF does not significantly bind to plasma proteins, which could enhance its distribution in tissues .
Summary of Findings
Case Studies
- Cardiovascular Study : In an experimental setup involving isolated rat hearts, AEBSF was shown to decrease perfusion pressure significantly compared to controls. This suggests potential applications in managing conditions characterized by elevated cardiac workload or hypertension .
- Protease Inhibition in HIV Research : The use of AEBSF in cell cultures demonstrated its efficacy in reducing proteolytic degradation of therapeutic antibodies. This highlights its importance in biopharmaceutical development, ensuring the stability and efficacy of biologics .
- Anti-inflammatory Effects : In anti-inflammatory studies, AEBSF derivatives exhibited significant inhibition of edema formation in animal models, suggesting potential therapeutic roles in inflammatory diseases .
Properties
IUPAC Name |
2-aminoethyl benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHEUSANQHYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680554 | |
Record name | 2-Aminoethyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771582-62-8 | |
Record name | Ethanol, 2-amino-, 1-benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771582-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoethyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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